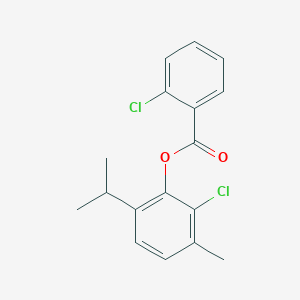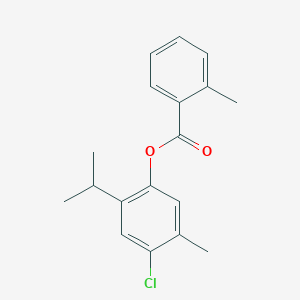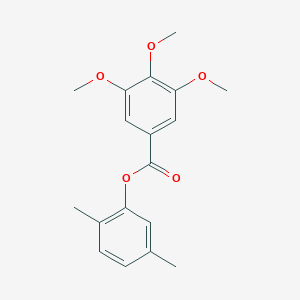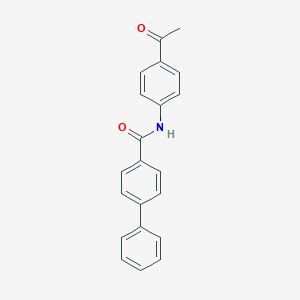![molecular formula C15H13NO4 B289749 Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate (DMPI) is a synthetic compound that has shown potential for use in scientific research due to its unique chemical structure and properties. It belongs to the class of indolizine derivatives and is a heterocyclic compound that consists of two fused rings. DMPI has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
作用機序
The mechanism of action of Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the growth and replication of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the growth and replication of cancer cells, viruses, and bacteria. Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate has also been shown to induce apoptosis in cancer cells. Additionally, Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate in lab experiments include its unique chemical structure and properties, which make it a good candidate for studying the mechanisms of action of cancer, viruses, and bacteria. Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate has also been shown to have low toxicity and good solubility in water. However, the limitations of using Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate in lab experiments include the need for further studies to understand its mechanism of action fully. Additionally, Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate may have limited bioavailability in vivo.
将来の方向性
There are several future directions for research on Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate. These include studying its mechanism of action in more detail, exploring its potential as an anticancer, antiviral, and antibacterial agent, and investigating its potential for use in drug delivery systems. Additionally, future research could focus on developing new synthesis methods for Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate and exploring its potential for use in other fields, such as materials science and catalysis.
合成法
Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate can be synthesized using different methods, including the Pictet-Spengler reaction, the Friedlander reaction, and the Vilsmeier-Haack reaction. The Pictet-Spengler reaction involves the condensation of tryptamine with a carbonyl compound, followed by cyclization to form the indolizine ring. The Friedlander reaction involves the reaction of a β-amino ketone with an aldehyde or ketone, followed by cyclization to form the indolizine ring. The Vilsmeier-Haack reaction involves the reaction of an amine with a carbonyl compound, followed by cyclization to form the indolizine ring.
科学的研究の応用
Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate has shown potential for use in scientific research due to its unique chemical structure and properties. It has been studied for its anticancer, antiviral, and antibacterial properties. Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to inhibit the replication of viruses and bacteria.
特性
分子式 |
C15H13NO4 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC名 |
dimethyl 3-methyl-11-azatricyclo[5.3.1.04,11]undeca-1(10),2,4,6,8-pentaene-2,5-dicarboxylate |
InChI |
InChI=1S/C15H13NO4/c1-8-12(15(18)20-3)11-6-4-5-9-7-10(14(17)19-2)13(8)16(9)11/h4-7H,1-3H3 |
InChIキー |
PNQLSHSPCIKFKZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC3=CC(=C1N32)C(=O)OC)C(=O)OC |
正規SMILES |
CC1=C(C2=CC=CC3=CC(=C1N32)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phenyl 2-{[(2-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B289666.png)

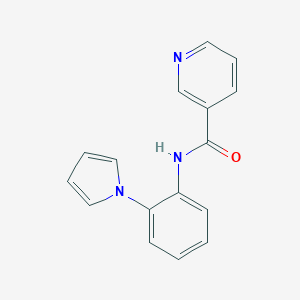
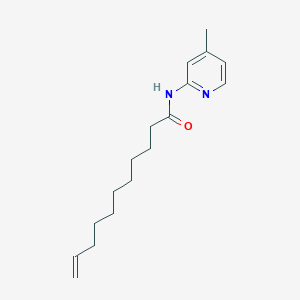

![2-Methyl-4-(1-{3-methyl-4-[(3-methylbenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3-methylbenzoate](/img/structure/B289675.png)
